1,2-Bis(methyldifluorosilyl)ethane
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Overview
Description
1,2-Bis(methyldifluorosilyl)ethane is an organosilicon compound with the molecular formula C4H10F4Si2 It is characterized by the presence of two methyldifluorosilyl groups attached to an ethane backbone
Preparation Methods
1,2-Bis(methyldifluorosilyl)ethane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichloroethane with methyldifluorosilane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1,2-Bis(methyldifluorosilyl)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the difluorosilyl groups to other functional groups, such as hydrosilyl groups.
Substitution: The fluorine atoms in the difluorosilyl groups can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Bis(methyldifluorosilyl)ethane has several scientific research applications:
Materials Science: It is used as a precursor in the synthesis of fluorinated silica glass films, which have applications in semiconductor manufacturing and advanced coatings.
Chemical Vapor Deposition: This compound serves as a fluorine dopant source in plasma-enhanced chemical vapor deposition processes, improving the properties of deposited films.
Catalysis: It is investigated for its potential use as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 1,2-Bis(methyldifluorosilyl)ethane involves its ability to undergo various chemical transformations due to the presence of reactive difluorosilyl groups. These groups can participate in bond formation and cleavage, enabling the compound to act as a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,2-Bis(methyldifluorosilyl)ethane can be compared with other similar compounds, such as:
1,2-Bis(dichloromethylsilyl)ethane: This compound has dichloromethylsilyl groups instead of difluorosilyl groups, leading to different reactivity and applications.
1,2-Bis(trimethylsilyl)ethane: This compound contains trimethylsilyl groups, which are less reactive compared to difluorosilyl groups, making it suitable for different types of chemical reactions.
The uniqueness of this compound lies in its difluorosilyl groups, which impart distinct chemical properties and reactivity compared to other organosilicon compounds .
Properties
IUPAC Name |
2-[difluoro(methyl)silyl]ethyl-difluoro-methylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGMQUJGUHYTHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC[Si](C)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10F4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 1,2-bis(methyldifluorosilyl)ethane (FASi-4) as a fluorine dopant source compared to traditional sources like C2F6 in FSG film fabrication?
A1: The research article highlights two main advantages of using FASi-4 over C2F6 for fluorine doping in PECVD FSG films:
- Improved Gap Fill Capability: FSG films deposited using FASi-4 demonstrate superior gap-filling properties compared to those deposited using C2F6 at the same Si-F/Si-O ratio []. This improved gap fill is likely related to the chemical structure of FASi-4 and its interaction with the TEOS precursor during deposition.
- Potential for Enhanced Step Coverage: While not directly demonstrated in the study, the authors suggest that FASi-4 might offer improved step coverage similar to the advantages observed in TEOS-based undoped silica glass films compared to silane-based films []. This potential benefit would be particularly relevant for applications requiring conformal coatings on complex structures.
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